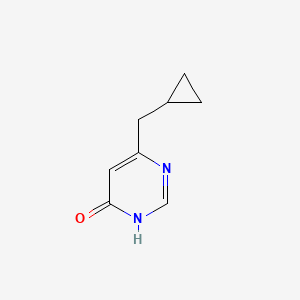

6-(Cyclopropylmethyl)pyrimidin-4-ol

Descripción general

Descripción

“6-(Cyclopropylmethyl)pyrimidin-4-ol” is a chemical compound that has been identified as a potential plant activator . It belongs to the pyridyl-pyrimidine derivative family . This compound is fully soluble in water and has a molecular formula of C9H12N2O.

Chemical Reactions Analysis

The compound “6-(Cyclopropylmethyl)pyrimidin-4-ol” has been found to enhance the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in A. thaliana . This suggests that it may participate in chemical reactions related to plant defense mechanisms.Physical And Chemical Properties Analysis

The compound “6-(Cyclopropylmethyl)pyrimidin-4-ol” is fully soluble in water . It has a molecular formula of C9H12N2O and an average mass of 241.288 Da .Aplicaciones Científicas De Investigación

Crop Protection

PPA is a functional analogue of salicylic acid (SA) and has been used in crop protection . It activates plant defense responses, providing an attractive alternative to conventional biocidal agrochemicals . However, its use in crop protection must consider certain factors, including incomplete disease reduction and the fitness cost for plants .

Plant Growth Promotion

PPA has been found to promote the growth of plants. It was observed to increase the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . This makes it a potential growth promoter in agriculture .

Enhancement of Plant Defense Mechanisms

PPA enhances the expression of genes related to reactive oxygen species (ROS), defenses, and SA in Arabidopsis thaliana . This suggests that PPA can prime plant defenses, rather than directly activating them .

Disease Resistance

PPA stimulates plant disease resistance. During bacterial infection, Arabidopsis plants pretreated with PPA showed dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of SA .

Root Development

In addition to promoting plant growth, PPA also promotes lateral root development . This could potentially improve the overall health and productivity of the plant .

Discovery of Unknown Components of Plant Immune System

The use of PPA and similar compounds may contribute to the discovery of unknown components of the plant immune system . This could potentially lead to the development of new strategies for enhancing plant immunity .

Mecanismo De Acción

Target of Action

The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .

Mode of Action

6-(Cyclopropylmethyl)pyrimidin-4-ol interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .

Biochemical Pathways

The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .

Pharmacokinetics

It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .

Safety and Hazards

Propiedades

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylmethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)